molecular formula C24H19N3 B6511958 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932328-97-7

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6511958
CAS RN: 932328-97-7
M. Wt: 349.4 g/mol
InChI Key: UYNUEVMKLHUPIR-UHFFFAOYSA-N
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Description

The compound “1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the quinoline family . Quinoline is a nitrogen-containing heterocyclic compound with a benzene ring fused with a pyridine nucleus . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied . Numerous synthetic routes have been developed due to its wide range of biological and pharmacological activities . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .


Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Scientific Research Applications

Medicinal Applications

Anticancer Properties: 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits promising anticancer activity. Researchers have investigated its potential as a chemotherapeutic agent, targeting specific cancer cell lines. Mechanistic studies reveal its impact on cell cycle regulation, apoptosis, and inhibition of tumor growth .

Antioxidant Activity: The compound also demonstrates robust antioxidant properties. By scavenging free radicals and reducing oxidative stress, it may play a role in preventing cellular damage and age-related diseases .

Anti-Inflammatory Effects: 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline shows anti-inflammatory effects by modulating inflammatory pathways. This property makes it relevant for conditions like arthritis, inflammatory bowel disease, and neuroinflammation .

Antimalarial Potential: Researchers have explored its antimalarial activity, aiming to develop novel drugs against Plasmodium species. The compound’s unique structure may interfere with parasite growth and survival .

Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, scientists have investigated its potential as an anti-SARS-CoV-2 agent. Although more research is needed, initial findings suggest inhibitory effects on viral replication .

Antituberculosis Properties: 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been evaluated for its antituberculosis activity. It may serve as a lead compound for designing new tuberculosis drugs .

Industrial Applications

OLED Emission Layer: Quinoline derivatives, including our compound, find use in organic light-emitting diodes (OLEDs). They serve as efficient materials for the emission layer, contributing to vibrant displays and energy-efficient technology .

Transistors: These compounds are also employed in transistor devices due to their favorable electronic properties. Their role in enhancing conductivity and charge transport makes them valuable for electronic applications .

Biomedical Applications

Drug Delivery Systems: Researchers explore quinoline derivatives as potential drug carriers. Their ability to encapsulate and release therapeutic agents efficiently makes them attractive candidates for targeted drug delivery .

Imaging Agents: Quinoline-based molecules can act as fluorescent probes for imaging biological structures. Their selective binding to specific cellular components aids in diagnostics and visualization .

Safety and Hazards

Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, suspected of causing genetic defects, may cause cancer, harmful to aquatic life, and toxic to aquatic life with long-lasting effects .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .

properties

IUPAC Name

1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-2-17-10-6-9-15-22(17)27-24-19-13-7-8-14-21(19)25-16-20(24)23(26-27)18-11-4-3-5-12-18/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNUEVMKLHUPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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